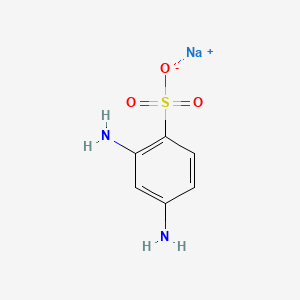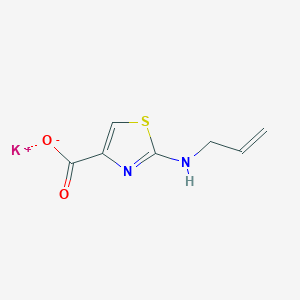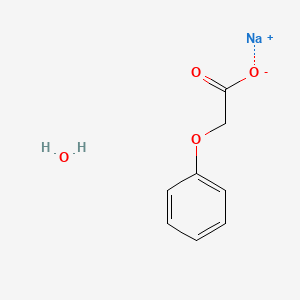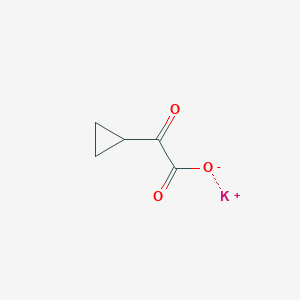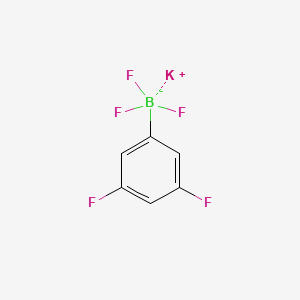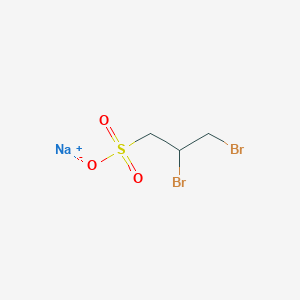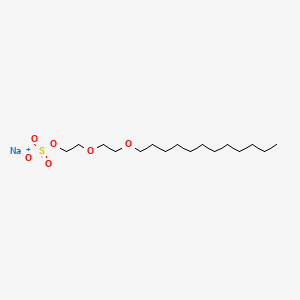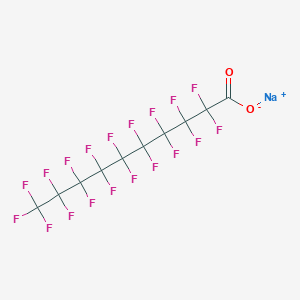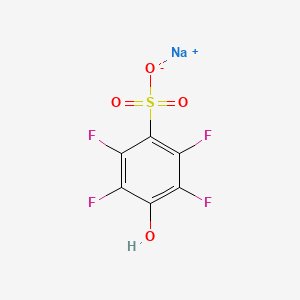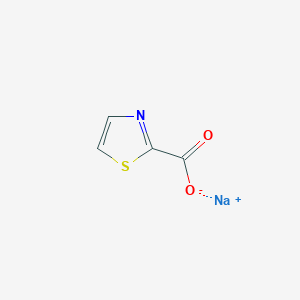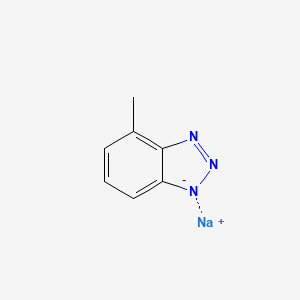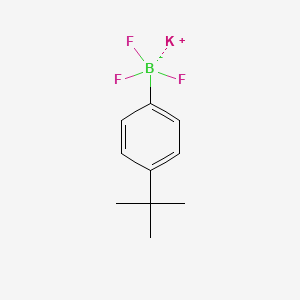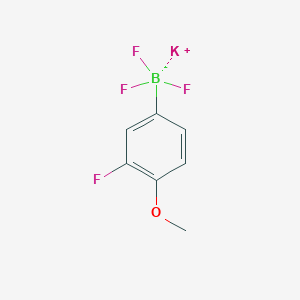
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is a special class of organoboron reagents . It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .
Molecular Structure Analysis
The molecular structure of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is represented by the SMILES stringCOC1=C(F)C=C(B-(F)F)C=C1.[K+] . The molecular formula is C7H6BF4KO and the molecular weight is 232.02 . Chemical Reactions Analysis
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is used in Suzuki Cross-Coupling reactions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ .Physical And Chemical Properties Analysis
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is a solid . It has a molecular weight of232.02 and its molecular formula is C7H6BF4KO .
科学的研究の応用
Crystal Structures and Synthesis
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate's research applications are diverse, starting with foundational studies on its crystal structures. Harrison and Wardell (2014) detailed the crystal structures of potassium trifluorido(4-methoxyphenyl)borate, revealing insights into its coordination polyhedra and stacking sequences, critical for understanding its chemical behavior and potential applications in materials science (Harrison & Wardell, 2014).
Chemical Synthesis
Molander and Hoag (2003) developed an improved synthesis method for potassium (trifluoromethyl)trifluoroborate, which may share synthetic pathways or techniques applicable to potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, demonstrating the reagent's potential as a versatile component in organometallic chemistry (Molander & Hoag, 2003).
Asymmetric Synthesis and Catalysis
Research by Pupo et al. (2019) on hydrogen bonding phase-transfer catalysis using potassium fluoride highlights the innovative approaches in asymmetric synthesis, potentially extendable to reactions involving potassium (3-fluoro-4-methoxyphenyl)trifluoroborate for the production of β-fluoroamines with high enantioselectivities (Pupo et al., 2019).
Suzuki-Miyaura Coupling
The utility of aryl trifluoroborates in Suzuki-Miyaura coupling, as discussed by Butters et al. (2010), underscores the roles of endogenous aryl boronic acid and fluoride from potassium trifluoroborates. This research suggests the broader applicability of potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in facilitating biaryl synthesis through SM coupling, indicating its significance in pharmaceutical and material sciences (Butters et al., 2010).
Liquid Crystalline Media for Smart Windows
Lastly, Dabrowski et al. (2017) explored fluorinated smectics as new liquid crystalline media for smart windows and memory displays, which could be relevant for the applications of potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in developing advanced materials for electronic and photonic devices (Dabrowski et al., 2017).
Safety And Hazards
特性
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFABRJAPVXCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635788 |
Source


|
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate | |
CAS RN |
850623-62-0 |
Source


|
| Record name | Borate(1-), trifluoro(3-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

